1-(3-Fluorophenyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-(3-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H14FN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 |
InChI Key |
BKPSCHXBECTTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms for 1 3 Fluorophenyl Piperidine and Analogues
Strategies for N-Arylation of Piperidines
The direct formation of the C-N bond between a pre-formed piperidine (B6355638) ring and a 3-fluorophenyl group is a common and efficient approach to synthesizing 1-(3-Fluorophenyl)piperidine. Two major strategies dominate this field: metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination stands out as a powerful and versatile method for the N-arylation of amines, including piperidine. tandfonline.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. tandfonline.comrsc.org
In the context of this compound synthesis, this would involve the coupling of piperidine with a 3-fluorophenyl halide, such as 3-fluoroiodobenzene or 3-fluorobromobenzene. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like (t-Bu)3P often being employed. tandfonline.comacs.org The reaction conditions, including the choice of solvent (e.g., toluene, THF) and base (e.g., sodium tert-butoxide, cesium carbonate), are optimized to achieve high yields. tandfonline.com For instance, studies have shown that using a palladium catalyst with ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) in the presence of sodium tert-butoxide can lead to yields of 51-95%. tandfonline.com
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents an older but still relevant method. This reaction typically requires harsher conditions than its palladium-catalyzed counterpart, often involving high temperatures. However, advancements have led to milder reaction conditions, sometimes employing ligands like L-proline or 2-aminopyridine (B139424) 1-oxide to facilitate the coupling. tandfonline.com
Table 1: Examples of Metal-Catalyzed N-Arylation of Piperidine
| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 3-Fluoroiodobenzene | Pd(OAc)2/RuPhos | K3PO4 | Toluene | 74 | nih.gov |
| Aryl Bromides | Pd(dba)2/BINAP | NaOtBu | Toluene | 55-98 | tandfonline.com |
| Aryl Chlorides | NHC-Pd(II) Complex | KOtBu | Toluene | 85-98 | tandfonline.com |
| 4-Iodophenol | CuI/L-proline | K2CO3 | DMF | - | tandfonline.com |
| 3-Bromoanisole | Pd(t-Bu3P)2 | KO-t-Bu | Toluene | 66 | nih.gov |
Note: This table presents a selection of reported yields and conditions and is not exhaustive. Yields can vary significantly based on the specific substrates and reaction parameters.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAAr) offers an alternative route to the N-arylation of piperidine. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups ortho or para to the leaving group. In the case of synthesizing this compound, the fluorine atom itself provides some activation, although it is not as strong as a nitro group.
The reaction involves the direct displacement of a leaving group, such as a halogen, from the fluorinated aromatic ring by the nucleophilic piperidine. The efficiency of this reaction can be enhanced by using a phase transfer catalyst like cetyltrimethylammonium bromide (CTAB) in a mixture with polyethylene (B3416737) glycol-400, which has been shown to afford high yields of N-arylated piperidines. tandfonline.com The introduction of the 3-fluorophenyl group can also be achieved through nucleophilic substitution on a suitable piperidine precursor.
Formation of the Piperidine Ring with Fluorinated Phenyl Moieties
An alternative synthetic strategy involves constructing the piperidine ring with the 3-fluorophenyl group already attached to one of the precursors. This approach encompasses a variety of cyclization reactions.
Cyclization Reactions for Piperidine Scaffold Construction
The formation of the piperidine ring can be achieved through various intramolecular cyclization reactions. These methods often start with linear precursors containing both the fluorophenyl moiety and the necessary functional groups to form the heterocyclic ring. researchgate.net For example, the cyclization of appropriately substituted amino alcohols or amino acids bearing a 3-fluorophenyl group can generate the piperidine ring under acidic or basic conditions.
Another powerful technique is the aza-Prins cyclization, which involves the reaction of an N-tosyl-3-butenylamine with an aldehyde, such as p-methoxybenzaldehyde, in the presence of a catalyst like ferric chloride and 1-butyl-3-methylimidazolium hexafluorophosphate. nii.ac.jp This method can lead to the formation of substituted piperidines, and variations using boron trifluoride-diethyl ether complex can produce fluorinated piperidines. nii.ac.jp
Palladium-catalyzed azide (B81097) reduction followed by cyclization is another effective method for constructing the piperidine ring. mdpi.com This process involves the reduction of an azide to an amine, which then undergoes intramolecular cyclization. mdpi.com
Reductive Amination and Mannich Reactions in Piperidine Synthesis
Reductive amination is a widely used and robust method for synthesizing piperidines. nih.govevitachem.com This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound derivatives, this could involve the reaction of a piperidone with 3-fluoroaniline, or the reaction of 3-fluorobenzaldehyde (B1666160) with a suitable aminopiperidine precursor. nih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. nih.govnih.gov
The Mannich reaction is a three-component condensation of an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. ajol.info This reaction is a powerful tool for C-C bond formation and can be employed in the synthesis of piperidine derivatives. acs.org A variation, the nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidine ring. mdpi.comresearchgate.net
Stereoselective Synthesis of this compound Derivatives
The synthesis of specific stereoisomers of this compound derivatives is of great importance in drug discovery, as different enantiomers or diastereomers can exhibit distinct pharmacological activities. Several strategies have been developed to achieve stereocontrol in the synthesis of these compounds.
Chiral piperidine derivatives can be synthesized using stereoselective methods to ensure high enantiomeric purity. For instance, the use of chiral auxiliaries or catalysts in cyclization reactions can direct the formation of a specific stereoisomer. mdpi.comrsc.org The diastereoselective nitro-Mannich reaction, for example, allows for the control of stereochemistry during the formation of the piperidine ring. mdpi.comresearchgate.net
Furthermore, stereoselective reduction of a prochiral ketone or imine intermediate can also lead to the formation of a single stereoisomer. The use of chiral reducing agents or biocatalysts, such as engineered reductive aminases (RedAms), can facilitate the enantioselective synthesis of chiral piperidines. d-nb.info
Asymmetric Catalysis in Piperidine Functionalization
The creation of chiral piperidines from achiral starting materials is frequently accomplished through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.
A prominent strategy is the asymmetric hydrogenation of pyridinium (B92312) salts . Iridium-based catalysts have proven particularly effective. For instance, an iridium(I) catalyst featuring a P,N-ligand can hydrogenate 2-substituted pyridinium salts, proceeding through an outer-sphere dissociative mechanism where the stereochemistry is determined by the protonation of an enamine intermediate. mdpi.comnih.gov This method has been used to synthesize a variety of α-aryl and α-heteroaryl piperidines with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a chiral primary amine and formic acid can produce chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn This transamination approach is notable for its ability to create chiral fluoropiperidines and even ¹⁵N-labelled products. dicp.ac.cn
Rhodium-catalyzed asymmetric reductive Heck reactions offer another powerful route. This process can functionalize dihydropyridines with aryl, heteroaryl, or vinyl boronic acids to yield 3-substituted tetrahydropyridines with high enantioselectivity. acs.org Subsequent reduction provides access to enantioenriched 3-substituted piperidines, a method successfully applied in the formal syntheses of drugs like Preclamol and Niraparib. acs.org
Other notable methods include the palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, which employs a specially designed pyridine-oxazoline (Pyox) ligand to yield chiral β-acetoxylated piperidines. organic-chemistry.org Furthermore, chiral phosphines can catalyze the [4+2] annulation of imines with allenes, furnishing an array of functionalized piperidine derivatives with very good stereoselectivity. nih.gov
A chemo-enzymatic approach combines chemical synthesis with biocatalysis. This strategy can achieve the asymmetric dearomatization of activated pyridines. A key step involves a one-pot cascade using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov
| Method | Catalyst/System | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | Pyridinium salts | High enantioselectivity for α-aryl piperidines. | mdpi.comnih.gov |
| Reductive Transamination | Rhodium catalyst with chiral amine | Pyridinium salts | Creates chiral fluoropiperidines and ¹⁵N-labelled piperidines. | dicp.ac.cn |
| Asymmetric Reductive Heck | Rhodium catalyst with boronic acids | Dihydropyridines | Forms 3-substituted piperidines with high enantioselectivity. | acs.org |
| Asymmetric Aminoacetoxylation | Palladium catalyst with Pyox ligand | Unactivated alkenes | Provides chiral β-acetoxylated piperidines. | organic-chemistry.org |
| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase | Activated pyridines | Stereo-defined 3- and 3,4-substituted piperidines. | nih.gov |
Diastereoselective Approaches to Substituted Piperidines
When multiple stereocenters are present, controlling their relative orientation (diastereoselectivity) is crucial. Several methods have been developed to synthesize substituted piperidines with high diastereomeric control.
The aza-Prins cyclization is an efficient method for synthesizing substituted piperidines. The reaction of homoallylic amines with aldehydes, promoted by systems like an NHC-Cu(I) complex and ZrCl₄, proceeds via a 6-endo-trig cyclization to form the piperidine ring with trans-selectivity. mdpi.comusm.edu The stereochemical outcome is often directed by a kinetically favored chair-like transition state. usm.edu
For accessing fluorinated piperidines, a rhodium(I) complex with pinacol (B44631) borane (B79455) can achieve a highly diastereoselective dearomatization/hydrogenation of fluoropyridines, leading to products with an all-cis configuration. mdpi.com A similar strategy involves a palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters, which, after a chemoselective reduction, produces saturated piperidines with high diastereoselectivity. nih.gov
A novel, metal-free Sₙ1 approach has been reported for the synthesis of multisubstituted piperidines, providing highly functionalized compounds with exceptional diastereomeric ratios and reproducible yields. nih.gov Additionally, the conjugate addition of lithiated N-Boc-allylic and -benzylic amines to nitroalkenes offers a general route to substituted piperidines, where subsequent diastereoselective substitutions of the resulting lactam intermediates can provide 3,4,5-substituted piperidines. acs.org
| Method | Reagents/Catalyst | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Aza-Prins Cyclization | NHC-Cu(I) / ZrCl₄ | Homoallylic amine + Aldehyde | High trans-selectivity. | mdpi.comusm.edu |
| Dearomatization/Hydrogenation | Rhodium(I) complex + Pinacol borane | Fluoropyridines | All-cis-fluorinated piperidines. | mdpi.com |
| [4+2] Annulation/Reduction | Palladium catalyst | α-fluoro-β-ketoesters | High diastereoselectivity for fluoropiperidines. | nih.gov |
| Metal-Free Sₙ1 Approach | - | Intramolecular cyclization | Exceptional diastereomeric selectivity. | nih.gov |
| Conjugate Addition | Lithiated N-Boc amines + Nitroalkenes | Cyclization of adducts | Diastereoselective access to polysubstituted piperidines. | acs.org |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the precise reaction pathways and intermediates involved in piperidine synthesis is essential for optimizing existing methods and designing new ones.
Elucidation of Reaction Pathways and Intermediates
Mechanistic studies have provided deep insights into how piperidine rings are formed. In biosynthesis, a novel pathway for piperidine formation in polyketide-derived indolizidines has been identified. This pathway involves a sequence of tandem two-electron thioester reduction, transamination, and subsequent imine reduction to form the piperidine moiety. sjtu.edu.cn
In synthetic chemistry, radical cyclizations catalyzed by transition metals offer a powerful tool. For example, cobalt(II)-catalyzed cyclization of linear amino-aldehydes proceeds through a radical mechanism. mdpi.com Mechanistic studies suggest a competitive process between radical rebound (leading to the piperidine) and a 1,5-hydrogen atom transfer (leading to a linear alkene byproduct). nih.gov
Copper-catalyzed intramolecular C-H amination of N-fluoride amides to form piperidines has also been investigated. acs.org The proposed catalytic cycle involves a Cu(I)/Cu(II) pathway. The isolation and characterization of relevant fluorinated copper(II) intermediates have provided strong support for the proposed mechanism. The reaction is believed to proceed through the cleavage of the N-F bond, C-H activation, and reductive elimination to form the C-N bond and regenerate the catalyst. acs.org
Studies on the classic piperidine-catalyzed Knoevenagel condensation have detailed the roles of various intermediates. The reaction is initiated by the formation of an iminium ion from piperidine and the aldehyde. This is followed by the deprotonation of the active methylene (B1212753) compound to form an enolate, which then attacks the iminium ion. The final step is the elimination of the piperidine catalyst to yield the product. acs.org
Computational Approaches to Reaction Mechanism Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms.
For the cobalt(II)-porphyrin-catalyzed formation of piperidines, DFT calculations have been crucial in understanding the competition between piperidine formation and alkene side-product formation. nih.gov The calculations revealed that the alkene is not formed through a simple 1,2-hydrogen atom transfer as might be expected. Instead, the mechanism involves a 1,6-hydrogen atom transfer to form a benzyl (B1604629) radical, which can then undergo radical-rebound ring closure to form the piperidine. A competing 1,5-hydrogen atom transfer from a different position explains the formation of the linear alkene. nih.gov
In the context of copper-catalyzed intramolecular C-H amination, DFT studies have explored the reaction's free energy profiles. acs.org These investigations have analyzed the differences between N-F and N-Cl starting materials and highlighted the steric and electronic influence of the tris(pyrazolyl)borate (Tp) ligand on the reaction outcome. The calculations suggest that stabilizing interactions between the ligand and the fluorine atom can lower the energy barrier for the N-F cleavage step. acs.org
Computational methods were also used to reinvestigate the mechanism of an enantioselective intramolecular cyclization catalyzed by a chiral phosphoric acid. umich.edu While the reaction was initially thought to proceed through a vinyl oxocarbenium ion, computational simulations identified a more energetically favorable two-step mechanism. This alternative pathway involves the formation of a mixed chiral phosphate (B84403) acetal, which then undergoes a concerted, asynchronous Sₙ2'-like displacement to form the piperidine product with stereoselectivity that matches experimental observations. umich.edu
Furthermore, DFT calculations have provided mechanistic insights into the iridium-catalyzed asymmetric hydrogenation of pyridinium salts. nih.gov These studies support an outer-sphere dissociative mechanism and crucially show that the stereochemical outcome is determined by the initial protonation of the final enamine intermediate, rather than the subsequent hydride reduction of the resulting iminium ion. nih.gov
Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Analyses
Influence of Fluorine Position on Receptor/Transporter Binding Affinities
The placement of the fluorine atom on the phenyl ring is a critical determinant of the compound's binding affinity for various receptors and transporters.
The position of the fluorine atom—ortho, meta, or para—on the phenyl group of phenylpiperidine analogues significantly impacts their binding affinities and selectivity for different transporters, such as the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). ebi.ac.ukacs.org Generally, fluoro-substituted compounds are among the most active and selective for the dopamine transporter. ebi.ac.ukacs.orgnih.govacs.orgresearchgate.net
In studies of fluorofentanyl isomers, which share the phenylpiperidine scaffold, the metabolic patterns of ortho-, meta-, and para-fluorofentanyl were found to be very similar. nih.gov However, for other phenylpiperidine derivatives, the position of the fluorine atom can lead to different binding affinities. For instance, in a series of benzophenone-type inhibitors, the order of activity for arylpiperazine substituted compounds was generally ortho > meta > para. acs.org Conversely, for piperidine (B6355638) derivatives within the same study, the para-derivative showed slightly higher activity than the meta-analogue. acs.org This highlights that the influence of fluorine positioning is context-dependent and can be affected by other structural features of the molecule.
| Fluorine Position | General Effect on DAT Affinity | Observed Trends in Specific Analogues |
|---|---|---|
| Ortho | Generally active | Can show reduced affinity due to steric hindrance in some series. |
| Meta | Generally active and selective | Often provides a good balance of electronic and steric properties. |
| Para | Generally active and selective | Can exhibit higher dipole moments, influencing binding. In some cases, shows higher activity than the meta-analogue. acs.org |
The 3-fluorophenyl group imparts specific electronic and steric properties that are crucial for receptor interaction. Fluorine, being highly electronegative, alters the electronic distribution of the phenyl ring, which can affect how the molecule binds to its target. mdpi.com This can lead to enhanced binding affinity and potency. nih.gov The meta-positioning of the fluorine atom creates a particular electronic and steric environment that influences the molecule's conformational preferences and interactions with biological targets.
The presence of the fluorine atom can also introduce steric effects. While fluorine is only slightly larger than hydrogen, its presence can still cause steric hindrance, which may reduce receptor affinity in some cases, particularly in the ortho position. tandfonline.com However, the steric properties of the 3-fluorophenyl moiety are generally well-tolerated and can contribute to selective binding.
Structural Modifications of the Piperidine Ring System
Alterations to the piperidine ring, including substitutions at the nitrogen atom and the introduction of chirality, have profound effects on the biological activity of 1-(3-Fluorophenyl)piperidine analogues.
The nature of the substituent on the piperidine nitrogen is a key factor in determining the potency and selectivity of phenylpiperidine derivatives. hec.gov.pk Studies on various analogues have shown that modifying the N-substituent can significantly alter binding affinity for transporters like DAT and SERT. nih.govacs.org For example, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogues, varying the alkyl chain lengths and introducing different substituents on the nitrogen atom were explored to optimize activity and selectivity for the dopamine transporter. nih.govacs.org
In some series, a benzyl (B1604629) substitution at the nitrogen of the piperidine ring was found to be optimally tolerated, leading to potent and selective compounds for the DAT. acs.orgacs.org This contrasts with other findings where a 3-phenylpropyl substitution conferred maximum potency. acs.org The presence of an electron-withdrawing group on the N-benzyl moiety has been shown to be beneficial for DAT binding. ebi.ac.uk The length and branching of the alkyl chain between the nitrogen and an aryl group also influence activity. hec.gov.pk
| N-Substituent | Impact on Activity/Selectivity |
|---|---|
| Alkyl Chains | Length and branching significantly affect activity. hec.gov.pk |
| Benzyl Group | Can be optimally tolerated for potent and selective DAT binding. acs.orgacs.org |
| Substituted Benzyl | Electron-withdrawing groups on the benzyl ring can be beneficial for DAT affinity. ebi.ac.uk |
| Phenylpropyl Group | Has been shown to confer maximum potency in some series. acs.org |
The introduction of a chiral center into the this compound scaffold can lead to enantiomers with significantly different biological activities. nih.govmdpi.comresearchgate.net This is because biological targets like receptors and enzymes are themselves chiral and can interact differently with each enantiomer. mdpi.comresearchgate.net The (S)-enantiomer of a compound might fit perfectly into a receptor's binding site, while the (R)-enantiomer may bind less effectively or to a different site, potentially causing off-target effects. nih.gov
For example, in the case of reboxetine, which has two chiral centers, the (S,S)-enantiomer is the most active norepinephrine (B1679862) reuptake inhibitor. nih.govmdpi.com Similarly, for duloxetine, the (S)-enantiomer is more potent at inhibiting serotonin and norepinephrine reuptake. nih.govmdpi.com The stereochemistry of N-alkyl substituents can also influence selectivity, as seen in (S)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, where the selectivity is attributed to differences in how the N-alkyl substituents of the enantiomers interact with the receptor. nih.gov
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional shape, or conformation, of this compound is crucial for its biological activity. The molecule must adopt a specific conformation to bind effectively to its target. The piperidine ring typically adopts a chair conformation. The presence of a fluorine atom can influence the molecule's conformational preferences through effects like gauche interactions, which can enhance conformational rigidity and, consequently, improve selectivity and potency. beilstein-journals.org
In N-phenylpiperidines, the phenyl ring generally aligns in a way that maximizes conjugation between the nitrogen lone pair and the phenyl ring. acs.org Molecular mechanics calculations and conformational analysis are used to understand the relationship between the conformation of phenylpiperidine derivatives and their receptor selectivity. nih.gov For instance, it has been proposed that a compound like (S)-3-(3-hydroxyphenyl)-N-n-propylpiperidine can act as an agonist in one rotameric form and an antagonist in another, with its selectivity arising from these conformational differences. nih.gov
Preferred Conformations of this compound and Analogues
The three-dimensional arrangement of atoms in this compound and its related compounds is not static. These molecules exist as an equilibrium of different conformations, with certain arrangements being more energetically favorable. Understanding these preferred shapes is crucial, as they dictate how the molecule presents itself to its biological partners.
Research based on crystallographic analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, such as Density Functional Theory (DFT), provides a detailed picture of these conformational preferences. nih.gov A consistent finding across numerous studies is that the piperidine ring, the central heterocyclic scaffold, predominantly adopts a chair conformation . iucr.orgactascientific.com This is the most stable arrangement for six-membered rings, minimizing both angular and torsional strain. In fluorophenyl-substituted piperidines, this chair conformation is maintained, although it may be slightly distorted.
The position of the fluorine atom on the phenyl ring also plays a significant role. The meta-substitution in this compound influences the rotational freedom around the nitrogen-phenyl bond. This results in specific dihedral angles between the plane of the phenyl ring and the piperidine ring. Compared to its ortho and para isomers, the meta-analogue represents an intermediate case in terms of these angles, striking a balance between electronic and steric effects.
Computational and NMR studies on fluorinated piperidines have elucidated the forces governing their conformational behavior. These include a complex interplay of charge-dipole interactions, hyperconjugative effects (electron delocalization), steric repulsion, and solvation effects. nih.gov The resulting conformational equilibrium can be finely tuned by these competing factors.
| Compound Feature | Observed Conformation / Property | Method of Determination | Reference |
|---|---|---|---|
| Piperidine Ring | Predominantly adopts a chair conformation, which may be slightly distorted. | Crystallography, NMR, Computational Modeling | iucr.orgactascientific.com |
| Phenyl Group Orientation | Equatorial orientation is often preferred for bulky substituents to minimize steric strain. | NMR Spectroscopy | actascientific.com |
| Fluorine Position (Meta) | Influences rotational freedom and dihedral angles between the rings, representing an intermediate state compared to ortho/para isomers. | Crystallographic Comparison | |
| Governing Forces | Conformational preferences are determined by a balance of charge-dipole interactions, hyperconjugation, steric repulsion, and solvation. | Computational Analysis (DFT) | nih.gov |
Role of Conformation in Ligand-Target Recognition
The specific three-dimensional shape of a molecule is paramount for its ability to recognize and bind to a biological target, such as a receptor or an enzyme. The "lock and key" analogy, while simplified, captures the essence of this principle: a ligand's conformation must be complementary to the topology of the target's binding site for a productive interaction to occur.
For this compound and its analogues, conformation dictates both binding affinity (how strongly it binds) and selectivity (its preference for one target over others). Computational docking and molecular dynamics simulations are powerful tools used to visualize and analyze these interactions. rcsb.orgrsc.org These studies often compare the ligand's preferred conformation in solution with its "bioactive" conformation when bound to the target. rcsb.org It has been observed that the binding of piperidine-based ligands can induce conformational changes in the target protein itself, a concept known as "induced fit". nih.gov
The stereochemistry of analogues is critical. For example, in a series of compounds related to the dopamine transporter (DAT) inhibitor GBR12909, the presence of a hydroxyl group in the S-configuration led to significantly enhanced DAT affinity compared to the R-enantiomer, highlighting the importance of a precise spatial arrangement for optimal interaction. researchgate.net
A key pharmacophoric feature in many piperidine ligands is the basic nitrogen atom. rsc.org In its protonated state, this nitrogen can form crucial electrostatic interactions, such as salt bridges, with acidic amino acid residues like aspartate (Asp) or glutamate (B1630785) (Glu) within the binding pocket of receptors like the sigma-1 receptor (S1R). rsc.orgnih.gov The ability of the ligand's conformation to present this nitrogen atom at the correct location is essential for high-affinity binding.
| Structural Aspect | Role in Ligand-Target Recognition | Example Target/Interaction | Reference |
|---|---|---|---|
| Overall 3D Shape | Must be complementary to the target's binding site for effective binding. | General receptor/enzyme binding | rcsb.org |
| Bioactive Conformation | The specific conformation adopted upon binding can differ from the lowest-energy solution conformation and may induce changes in the target protein. | Dopamine Transporter (DAT) | rcsb.orgnih.gov |
| Stereochemistry | Specific enantiomers or diastereomers can have vastly different affinities and selectivities for a target. | DAT inhibitors | researchgate.net |
| Piperidine Nitrogen | Acts as a key pharmacophoric element, often forming salt bridges with acidic residues in the binding site. | Sigma-1 Receptor (S1R) | rsc.orgnih.gov |
In Vitro Pharmacological Profile of this compound and Its Analogs
This article details the in vitro receptor and transporter binding characteristics of the compound this compound and its structurally related analogs. The focus is exclusively on its interactions with N-Methyl-D-Aspartate (NMDA) receptors, monoamine transporters, and sigma (σ) receptors, based on published scientific research.
In Vitro Receptor and Transporter Binding Profiling
Other Neurotransmitter Receptor and Enzyme Interactions
Beyond sigma receptors, derivatives of this compound have been evaluated for their effects on other key components of the nervous system, including cholinesterase enzymes and opioid receptors.
Cholinesterase Inhibition (AChE, BChE)
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. semanticscholar.org The inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.comsamipubco.com
The inhibitory activity of piperidine-containing compounds towards cholinesterases has been investigated using methods like the in vitro Ellman colorimetric assay. semanticscholar.org For example, N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide showed good and selective inhibition of AChE from electric eel (eeAChE) with a Kᵢ value of 58.0 ± 1.4 nM. semanticscholar.org In contrast, a screening study of compounds from the ZINC database found that N-[2-(3-fluorophenyl)ethyl]acetamide, a related structure, did not interact with eeAChE. nih.gov Other studies have synthesized piperidine derivatives that show selective and potent inhibition against BChE. mdpi.com
| Compound | Enzyme | Inhibition (Kᵢ or Kₐ) | Source |
|---|---|---|---|
| N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide (Cmpd 1) | eeAChE | 58.0 ± 1.4 nM | semanticscholar.org |
| N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide (Cmpd 1) | eqBChE | 6950 nM | semanticscholar.org |
| N-[2-(3-fluorophenyl)ethyl]acetamide (Cmpd 9) | eeAChE | No interaction | nih.gov |
Opioid Receptor Binding Profiles
Opioid receptors (mu, delta, and kappa) are the primary targets for opioid analgesics. The binding affinity of various compounds to these receptors is determined through competitive binding assays using selective radioligands. Fentanyl and its analogs, which contain a central piperidine ring, are potent agonists of the mu-opioid receptor (μOR). mdpi.com
Studies on oxide-bridged phenylmorphans, which are rigid analogs containing a piperidine-like structure, have provided insight into the role of the fluorophenyl group in opioid receptor binding. The N-phenethyl ortho-fluoro-b isomer showed a Kᵢ of 190 nM at the μ-receptor and higher affinity for κ-receptors. nih.gov The binding affinity of fentanyl derivatives is highly sensitive to substitutions on the piperidine ring and the N-phenethyl group. mdpi.complos.org For example, carfentanil, which has a 4-carbomethoxy group on the piperidine ring, is one of the most potent known synthetic opioids, with an IC₅₀ value of 0.19 nM at the μOR. mdpi.com
| Compound | Receptor | Binding Affinity (Kᵢ or IC₅₀, nM) | Source |
|---|---|---|---|
| N-phenethyl ortho-fluoro-b isomer (Compound 24) | μ | 190 | nih.gov |
| N-phenethyl ortho-fluoro-b isomer (Compound 24) | δ | 1200 | nih.gov |
| N-phenethyl ortho-fluoro-b isomer (Compound 24) | κ | 85 | nih.gov |
| Fentanyl | μ | 1.13 | mdpi.com |
| Carfentanil | μ | 0.19 | mdpi.com |
| Sufentanil | μ | 0.40 | mdpi.com |
| Alfentanil | μ | 38.9 | mdpi.com |
Computational Chemistry and Molecular Modeling Studies
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design strategies have been employed to explore the therapeutic potential of 1-(3-Fluorophenyl)piperidine derivatives. Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown, relying on the information from a set of known active molecules to build a model. nih.gov Conversely, structure-based approaches are used when the target's 3D structure has been determined, often through techniques like X-ray crystallography or NMR spectroscopy. nih.gov
Pharmacophore modeling is a powerful ligand-based technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor and elicit a biological response.
For derivatives containing the piperidine (B6355638) scaffold, pharmacophore models have been developed to understand their binding requirements for various receptors, such as sigma receptors. researchgate.netnih.gov These models often highlight the importance of a basic nitrogen atom within the piperidine ring, which acts as a positive ionizable group, and two hydrophobic regions that interact with corresponding pockets in the receptor. nih.gov The 3-fluorophenyl group in this compound can contribute to one of these hydrophobic interactions. The specific positioning of the fluorine atom on the phenyl ring can influence the molecule's electronic properties and conformational preferences, thereby affecting its fit within the pharmacophore model.
Studies on various piperidine-containing compounds have successfully used pharmacophore models to screen large compound libraries and identify new potential inhibitors for targets like DNA gyrase. nih.gov For instance, a successful pharmacophore model for DNA gyrase inhibitors consisted of three hydrogen bond acceptors and one hydrophobic feature. nih.gov While not specific to this compound, this demonstrates the utility of the approach for this class of compounds.
Table 1: Key Pharmacophoric Features for Piperidine-Based Ligands
| Feature | Description | Potential Role of this compound Moiety |
| Positive Ionizable Group | Typically a protonated nitrogen atom. | The nitrogen atom in the piperidine ring. nih.gov |
| Hydrophobic Region 1 | A non-polar region that interacts with a hydrophobic pocket in the receptor. | The piperidine ring itself can contribute to this feature. |
| Hydrophobic Region 2 | A second non-polar region. | The 3-fluorophenyl group can serve as this hydrophobic feature. nih.gov |
| Hydrogen Bond Acceptor | An atom capable of accepting a hydrogen bond. | The fluorine atom on the phenyl ring could potentially act as a weak hydrogen bond acceptor. |
Molecular Docking for Binding Mode Prediction
Molecular docking is a prominent structure-based drug design technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial for understanding the binding mode of a ligand, identifying key interactions, and predicting binding affinity.
Molecular docking studies have been performed on various derivatives containing the this compound scaffold to elucidate their binding modes with different biological targets. For example, in the context of checkpoint kinase 1 (CHK1) inhibitors, the 3-fluorophenyl group was predicted to be directed toward a solvent channel. sci-hub.se In studies of sigma-1 receptor ligands, the 4-fluorophenyl-substituted derivative was found to be a poorer ligand compared to other analogues, and docking studies helped to rationalize this by showing a reverse orientation in the binding site for some derivatives. nih.gov
Docking simulations of piperidine derivatives into the active site of enzymes like the main protease (Mpro) of SARS-CoV-2 have shown that the fluorophenyl group can form hydrophobic interactions with key residues such as His41, Met49, and Met165. nih.govnih.gov The piperidine ring itself can also engage in π-alkyl interactions with aromatic residues like Tyr341. mdpi.com These studies underscore the importance of the 3-fluorophenylpiperidine scaffold in establishing favorable interactions within the binding pocket.
Table 2: Examples of Molecular Docking Studies on Fluorophenylpiperidine Derivatives
| Target Protein | Key Interacting Residues with Fluorophenylpiperidine Moiety | Type of Interaction | Reference |
| Checkpoint Kinase 1 (CHK1) | Solvent exposed | - | sci-hub.se |
| SARS-CoV-2 Main Protease (Mpro) | His41, Met49, Met165 | Hydrophobic | nih.gov |
| Dopamine (B1211576) Receptor D2 | Not specified | - | researchgate.net |
| Sigma-1 Receptor | Hydrophobic pockets | Hydrophobic | nih.gov |
| Acetylcholinesterase | Tyr341 (with piperidine ring) | π-alkyl | mdpi.com |
Molecular Dynamics Simulations for Ligand-Protein Complexes
Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein complexes, allowing for the study of their conformational changes and stability over time. frontiersin.orgnih.gov This technique complements the static picture provided by molecular docking and can offer deeper insights into the binding process.
MD simulations are used to assess the stability of a ligand-protein complex by monitoring parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the course of the simulation. mdpi.com A stable complex will generally exhibit smaller fluctuations in these values.
For piperidine-based inhibitors, MD simulations have been used to confirm the stability of the ligand within the binding pocket of its target. nih.gov For instance, simulations of piperidine derivatives bound to the SARS-CoV-2 main protease have shown that the ligand-protein complex remains stable throughout the simulation, indicating a favorable binding mode. nih.gov The piperidine ring itself is known to adopt a stable chair conformation, which can be influenced by substituents. The presence of the 3-fluorophenyl group can affect the rotational freedom around the N-phenyl bond, leading to specific conformational preferences that can be explored through MD simulations.
A significant advantage of MD simulations is the ability to identify key amino acid residues that are crucial for ligand binding and to pinpoint "binding hotspots" – regions in the binding site that contribute most significantly to the binding affinity. researchgate.net
In studies of piperidine-based inhibitors of the SARS-CoV-2 main protease, MD simulations have highlighted the importance of hydrophobic interactions between the fluorophenyl group and residues like His41 and Met165. nih.gov Similarly, for sigma-1 receptor ligands, MD simulations have helped to identify the crucial amino acid residues that interact with the most promising compounds. nih.gov These simulations can reveal both direct and water-mediated hydrogen bonds that stabilize the ligand in the binding pocket.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as those based on density functional theory (DFT), are used to investigate the electronic properties of molecules, including their charge distribution, orbital energies, and reactivity. qulacs.org These calculations can provide a deeper understanding of the factors that govern a molecule's interactions with its biological target.
For fluorinated compounds like this compound, quantum chemical calculations can be particularly insightful. The fluorine atom is highly electronegative and can significantly alter the electronic properties of the phenyl ring, which in turn can influence its interactions with the receptor. cymitquimica.com DFT calculations have been used to study the thermochemistry of rearrangement reactions in N-chlorinated piperidine derivatives, including a 4-(4-fluorophenyl)-substituted analogue, providing insights into their chemical fate. uni-muenchen.de Such calculations can also be used to determine properties like the Fukui nucleophilicity index, which can predict the reactivity of different atoms in the molecule. harvard.edu
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for predicting the reactivity of a molecule. numberanalytics.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com
Table 1: Representative Frontier Molecular Orbital Properties
| Parameter | Energy Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | 5.7 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Note: The values presented are illustrative and representative for this class of compounds based on computational studies.
Electrostatic Potential Surface Mapping and Charge Distribution
Electrostatic Potential Surface (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule, typically using a color spectrum. unil.ch Red colors indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.netunil.ch Green areas represent neutral potential. researchgate.net
In the case of this compound, the MEP map would reveal specific charge localizations. The electronegative fluorine atom and the nitrogen atom of the piperidine ring are expected to be regions of high electron density (colored red), making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the piperidine ring and the phenyl group would exhibit positive electrostatic potential (colored blue), indicating them as sites for nucleophilic interactions. bhu.ac.in This detailed charge mapping is crucial for understanding intermolecular interactions, such as how the molecule might bind to a receptor active site. bhu.ac.in
Table 2: Predicted Electrostatic Potential Regions of this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |
|---|---|---|---|
| Fluorine Atom | Negative | Red | Site for electrophilic attack / hydrogen bonding |
| Piperidine Nitrogen | Negative | Red | Site for electrophilic attack / protonation |
| Aromatic Hydrogens | Positive | Blue | Site for nucleophilic attack |
| Piperidine Hydrogens | Positive | Blue | Site for nucleophilic attack |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are instrumental in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. mdpi.com For piperidine derivatives, QSAR studies have been employed to predict various activities, including toxicity and receptor binding affinity. researchgate.netnih.gov
Feature Selection and Model Building for Activity Prediction
The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a set of compounds with known activities. mdpi.com These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties. For piperidine derivatives, both 2D and 3D descriptors have been used. nih.govnih.gov
Following descriptor calculation, a crucial step is feature selection, where the most relevant descriptors that have a significant correlation with the biological activity are chosen. This is often accomplished using techniques like Genetic Algorithms (GA) or stepwise regression. nih.govresearchgate.net The goal is to create a simple, yet predictive model and avoid overfitting.
Once the key features are selected, a mathematical model is built. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the selected descriptors and the activity. nih.govresearchgate.net In addition to MLR, more complex machine learning methods such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) have been applied to model the complex, sometimes non-linear, relationships in piperidine derivatives. researchgate.netresearchgate.net
Table 3: Common Molecular Descriptors in QSAR Studies of Piperidine Derivatives
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Topological | Balaban J index | Describes the branching and shape of the molecule. |
| Electronic | Partial Negative Surface Area (PNSA) | Quantifies the molecular surface area with a negative partial charge. nih.gov |
| Spatial | Shadow Indices | Represents the 2D projection of the molecular shape. nih.gov |
| Thermodynamic | Heat of Formation | The change in enthalpy during the formation of the compound from its elements. nih.gov |
| 3D-Descriptors | 3D-MoRSE | 3D Molecule Representation of Structures based on Electron diffraction. |
Validation and Interpretability of QSAR Models
The reliability and predictive power of a QSAR model must be rigorously validated. scispace.com Validation is typically performed using both internal and external methods. nih.gov Internal validation often involves cross-validation techniques like the leave-one-out (LOO) method, which assesses the model's robustness. researchgate.net The performance is measured by the cross-validated correlation coefficient (q² or Q²). researchgate.net
External validation is considered the most stringent test of a model's predictive ability. scispace.com It involves using the model to predict the activity of an external set of compounds that were not used in the model's development. nih.gov The predictive performance is evaluated using the predictive correlation coefficient (r²_pred). mdpi.com
A good QSAR model is not only predictive but also interpretable. nih.gov It should provide insights into the structural features that are important for the desired biological activity. For instance, a QSAR model for piperidine derivatives might reveal that increased partial negative surface area enhances activity, while a larger molecular shadow is detrimental. nih.gov This information is invaluable for medicinal chemists in the rational design of new, more potent, and selective molecules. researchgate.netnih.gov
Table 4: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Typical Value for a Good Model |
|---|---|---|---|
| Coefficient of Determination | r² | Measures the goodness of fit of the model to the training set data. | > 0.7 |
| Cross-validated Correlation Coefficient | q² or Q² | Measures the internal predictive ability and robustness of the model. | > 0.6 |
| Predictive Correlation Coefficient | r²_pred | Measures the model's ability to predict the activity of an external test set. | > 0.5 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |
Advanced Analytical and Characterization Techniques in Research
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. Unlike low-resolution mass spectrometry, HRMS provides mass-to-charge ratio (m/z) values with high accuracy, typically to within a few parts per million (ppm). This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
For 1-(3-Fluorophenyl)piperidine, HRMS analysis, often performed using techniques like electrospray ionization (ESI), would be used to measure the exact mass of the protonated molecular ion, [M+H]⁺. This experimental value is then compared against the theoretically calculated mass to confirm the elemental formula C₁₁H₁₅FN⁺. Such confirmation provides a high degree of confidence in the compound's identity at the initial stages of analysis.
Table 1: HRMS Data for this compound This table presents theoretical data calculated for the target compound.
| Formula | Ion | Theoretical m/z |
|---|
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a fluorinated compound like this compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for complete structural verification. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would show characteristic signals for the aromatic protons on the fluorophenyl ring and the aliphatic protons of the piperidine (B6355638) ring. The aromatic signals would appear in the downfield region (typically δ 7-8 ppm), and their splitting patterns would be complicated by both proton-proton (³JHH) and proton-fluorine (JHF) coupling. The piperidine protons would appear more upfield, likely as a series of complex multiplets due to their conformational environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would display signals for the six aromatic carbons and the three distinct carbons of the piperidine ring (assuming rapid chair-chair interconversion). A key feature would be the presence of carbon-fluorine coupling (JCF), where the signal for the carbon directly bonded to fluorine (C-F) appears as a doublet with a large coupling constant, and smaller couplings are observed for carbons two or three bonds away. rsc.org
¹⁹F NMR Spectroscopy: Given its 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful technique for analyzing fluorinated compounds. biophysics.org The ¹⁹F NMR spectrum of this compound would exhibit a single resonance, as there is only one fluorine atom in the molecule. nih.govrsc.orged.ac.uk The chemical shift of this signal is highly sensitive to the electronic environment. biophysics.org Furthermore, the signal would be split into a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring, providing additional structural confirmation.
Table 2: Predicted NMR Data for this compound This table presents expected chemical shift ranges and multiplicities based on the compound's structure and data from analogous compounds.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 6.8 - 7.4 | Multiplet (m) | Aromatic CH |
| ¹H | ~3.2 | Multiplet (m) | Piperidine CH₂ (adjacent to N) |
| ¹H | ~1.8 | Multiplet (m) | Piperidine CH₂ |
| ¹H | ~1.6 | Multiplet (m) | Piperidine CH₂ |
| ¹³C | 160 - 165 (d, ¹JCF ≈ 245 Hz) | Doublet (d) | C-F |
| ¹³C | 110 - 135 | Multiple signals | Aromatic CH |
| ¹³C | ~50 | Singlet (s) | Piperidine CH₂ (adjacent to N) |
| ¹³C | ~25 | Singlet (s) | Piperidine CH₂ |
| ¹³C | ~23 | Singlet (s) | Piperidine CH₂ |
While 1D NMR spectra provide foundational information, 2D NMR experiments are crucial for unambiguously determining the complete bonding framework of a molecule. ipb.pt
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.eduemerypharma.com A COSY spectrum of this compound would show cross-peaks connecting adjacent protons within the piperidine ring, allowing for the mapping of the -CH₂-CH₂-CH₂- sequence. It would also show correlations between the coupled protons on the fluorophenyl ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com An HSQC spectrum is used to definitively assign which protons are bonded to which carbons. For example, the upfield proton signals can be unambiguously assigned to their corresponding piperidine carbons, and aromatic protons to their respective aromatic carbons. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JHC and ³JHC). ipb.ptsdsu.eduemerypharma.com The HMBC spectrum is vital for connecting different molecular fragments. In the case of this compound, it would show correlations between the piperidine protons adjacent to the nitrogen and the carbons of the fluorophenyl ring, unequivocally establishing the connectivity between the two ring systems. ipb.pt
Chromatographic Purity and Isomer Separation
Chromatographic methods are fundamental for assessing the purity of a compound and for separating it from starting materials, byproducts, or isomers. The coupling of chromatography with mass spectrometry provides a powerful analytical combination for mixture analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is a mainstay in pharmaceutical analysis for purity determination. nih.govnih.govresearchgate.net A reversed-phase HPLC method would likely be employed, where this compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. nih.govresearchgate.net The compound would elute at a characteristic retention time. The coupled mass spectrometer would confirm the identity of the main peak and any impurities by providing their mass-to-charge ratios. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for analyzing volatile and thermally stable compounds. nih.govresearchgate.net this compound would be vaporized and passed through a capillary column, separating it from any impurities based on boiling point and interactions with the stationary phase. The mass spectrometer detector provides mass spectra for each eluting component, allowing for their identification and the assessment of the main compound's purity. nih.gov
Table 3: Typical Chromatographic Methods for Analysis This table illustrates common conditions that could be adapted for the analysis of this compound.
| Technique | Column Type | Common Mobile/Carrier Phase | Detection |
|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile (B52724)/Water with additives (e.g., formic acid) | MS, UV |
Chiral High-Performance Liquid Chromatography (HPLC) is a specialized technique used to separate enantiomers—non-superimposable mirror-image isomers of a chiral molecule. phenomenex.comnih.govsigmaaldrich.com This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. mdpi.com The determination of enantiomeric excess (ee) is critical in the pharmaceutical industry, as enantiomers can have vastly different pharmacological activities. mdpi.com
However, the molecular structure of this compound is achiral as it possesses a plane of symmetry. Therefore, it does not exist as enantiomers, and the concept of enantiomeric excess is not applicable. Chiral HPLC would not be a relevant technique for the analysis of this specific compound, though it remains a critical tool for the analysis of chiral derivatives or related chiral piperidine structures. uma.esnih.gov
X-ray Diffraction for Solid-State Structural Analysis
X-ray diffraction (XRD) is an indispensable tool for the detailed investigation of the crystalline solid state of chemical compounds. By analyzing the pattern of scattered X-rays from a crystal, researchers can determine the precise arrangement of atoms within the crystal lattice.
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule. While the specific crystal structure of this compound is not widely published, analysis of closely related fluorinated phenylpiperidine derivatives provides significant insight into its expected solid-state conformation.
Studies on similar structures, such as certain fluorinated diphenidine derivatives containing a piperidine ring, have shown that the piperidine ring consistently adopts a stable chair conformation iucr.org. This conformation minimizes steric strain and is the most energetically favorable arrangement for the six-membered ring. In the case of this compound, it is anticipated that the 3-fluorophenyl group would occupy an equatorial position on the piperidine chair to minimize steric hindrance.
This technique provides precise data on:
Bond Lengths: The exact distances between connected atoms.
Bond Angles: The angles formed by three connected atoms.
Torsion Angles: The dihedral angles that define the molecule's conformation.
Intermolecular Interactions: The presence and geometry of hydrogen bonds and other non-covalent interactions that stabilize the crystal packing.
The data obtained from single-crystal X-ray crystallography is fundamental for structure-activity relationship (SAR) studies, computational modeling, and understanding receptor-ligand interactions.
Table 1: Expected Structural Parameters for this compound from Crystallography
| Parameter | Expected Conformation/Value |
| Piperidine Ring | Chair Conformation |
| Fluorophenyl Position | Equatorial |
| N-C Bond Lengths | Typical sp³ C-N single bond lengths (~1.47 Å) |
| Aromatic C-F Bond | Typical aromatic C-F bond length (~1.35 Å) |
| Intermolecular Forces | Potential for weak C-H···F or C-H···π interactions in the crystal lattice |
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. These different forms can have distinct physical properties, including solubility, melting point, and stability, which are critical in the pharmaceutical industry researchgate.net. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize these different polymorphic forms researchgate.net.
Each polymorph of a compound produces a unique PXRD pattern, which serves as a characteristic "fingerprint" for that specific crystalline phase researchgate.net. The pattern consists of a series of peaks at specific diffraction angles (2θ), with characteristic relative intensities. By comparing the PXRD pattern of a sample to known standards, one can identify the polymorphic form present.
For a compound like this compound, which may be a precursor or a final active molecule, polymorphism screening is essential. Different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to different polymorphs. PXRD is used to:
Identify the existence of multiple polymorphs.
Determine the phase composition of a crystalline sample.
Monitor phase transformations during manufacturing and storage.
Assess the batch-to-batch consistency of the crystalline form.
Although specific polymorphic studies on this compound are not extensively documented, the principles of PXRD remain the key analytical method for any such investigation researchgate.net.
Spectroscopic Techniques for Vibrational and Electronic Analysis
Spectroscopic methods provide valuable information about the chemical bonding and electronic structure of a molecule by measuring its interaction with electromagnetic radiation.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic vibrational frequency, resulting in absorption peaks at specific wavenumbers in the IR spectrum.
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100–3000 | C-H Stretch | Aromatic Ring |
| 2985–2840 | C-H Stretch | Piperidine (CH₂) |
| 1610–1580 | C=C Stretch | Aromatic Ring |
| 1500–1400 | C=C Stretch | Aromatic Ring |
| 1250–1150 | C-F Stretch | Aryl-Fluoride |
| 1200–1020 | C-N Stretch | Tertiary Amine |
| 890–850 | C-H Bend (out-of-plane) | 1,3-disubstituted Aromatic |
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks that is unique to the molecule, allowing for definitive identification when compared against a reference spectrum terrificscience.orglibretexts.org.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. The structure of this compound contains two key features relevant to UV-Vis spectroscopy: the aromatic fluorophenyl ring and the nitrogen atom of the piperidine ring with its lone pair of non-bonding electrons.
The expected electronic transitions for this molecule are:
π → π* Transitions: These transitions occur within the aromatic benzene ring, which is a π-conjugated system. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For substituted benzenes, these transitions typically result in strong absorption bands in the UV region, often with a primary band around 200-210 nm and a secondary, less intense band around 250-270 nm researchgate.net.
n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (n) from the nitrogen atom's lone pair into a π* antibonding orbital of the attached aromatic ring. These transitions are generally of lower energy (occur at longer wavelengths) and are significantly less intense than π → π* transitions libretexts.orglibretexts.org.
The presence of the fluorine atom and the piperidine ring as substituents on the benzene ring will influence the exact wavelength and intensity of these absorption maxima (λmax). The fluorine atom, through its inductive electron-withdrawing effect and resonance electron-donating effect, can cause a small shift in the absorption bands compared to unsubstituted benzene libretexts.orgstudymind.co.ukuomustansiriyah.edu.iq.
Applications in Chemical Probe Development
The unique structural combination of a phenylpiperidine core and a fluorine atom makes this compound and its analogues valuable scaffolds in the development of chemical probes. Phenylpiperidine derivatives are a well-established class of compounds known for their diverse pharmacological activities, often targeting the central nervous system wikipedia.orgpainphysicianjournal.comnih.govacs.org.
The incorporation of a fluorine atom is a key strategy in modern medicinal chemistry and probe development for several reasons:
It can improve metabolic stability by blocking sites susceptible to oxidative metabolism.
It can alter lipophilicity and binding affinity to biological targets.
Crucially, it provides a site for isotopic labeling with Fluorine-18 (¹⁸F).
Fluorine-18 is a positron-emitting radionuclide with a convenient half-life of approximately 110 minutes, making it ideal for Positron Emission Tomography (PET) imaging radiologykey.cominnovations-report.comfrontiersin.orgnih.govsciencedaily.com. PET is a powerful, non-invasive imaging technique used in clinical diagnostics and biomedical research to visualize and quantify biological processes in vivo nih.gov. By replacing the stable fluorine atom on this compound with ¹⁸F, the molecule can be converted into a radiotracer. If the parent molecule has a high affinity and selectivity for a specific biological target (e.g., a receptor, enzyme, or transporter in the brain), the resulting ¹⁸F-labeled probe can be used to image and study that target using PET frontiersin.orgsciencedaily.com. The development of such probes is critical for diagnosing diseases, understanding disease mechanisms, and accelerating drug discovery.
Derivatization for Fluorescent or Radiolabeled Probes
The structural scaffold of this compound, consisting of a piperidine ring and a fluorophenyl group, offers several possibilities for derivatization to create fluorescent or radiolabeled probes. These chemical modifications are designed to have minimal impact on the pharmacological properties of the parent molecule while introducing a detectable tag.
Fluorescent Probes:
The synthesis of fluorescent probes from this compound can be approached by attaching a fluorophore to either the piperidine or the phenyl ring. The choice of attachment site and linker chemistry is critical to preserving the original binding affinity and selectivity of the compound. Common strategies that could be employed include:
N-Alkylation of the Piperidine Ring: The secondary amine of the piperidine is a reactive handle for introducing a fluorescent moiety. This can be achieved through alkylation with a linker arm that terminates in a reactive group (e.g., carboxylic acid, amine) for subsequent coupling to a fluorophore.
Aromatic Substitution on the Phenyl Ring: While the fluorine atom itself is generally not suitable for direct modification, other positions on the phenyl ring could be functionalized, for instance, through electrophilic aromatic substitution, to introduce a linking group.
A variety of fluorophores can be conjugated to the derivatized this compound. The selection of the fluorophore depends on the specific application, considering factors such as quantum yield, photostability, and spectral properties.
Table 1: Potential Fluorophores for Derivatizing this compound
| Fluorophore Family | Excitation (nm) | Emission (nm) | Key Features |
| Coumarin | 350-450 | 430-500 | Environmentally sensitive, good for detecting binding events. |
| Fluorescein | ~490 | ~520 | High quantum yield, widely used. pH sensitive. |
| Rhodamine | ~550 | ~580 | High photostability, less pH sensitive than fluorescein. |
| BODIPY | 480-580 | 500-600 | Sharp emission peaks, relatively insensitive to solvent polarity. |
| Cyanine Dyes (e.g., Cy3, Cy5) | 550-650 | 570-670 | Bright and photostable, suitable for in-cell imaging. |
Radiolabeled Probes:
Radiolabeling of this compound is a powerful technique for in vivo imaging using Positron Emission Tomography (PET) or for in vitro quantitative binding assays. The most common radioisotope for PET is fluorine-18 (¹⁸F), which has favorable decay characteristics.
Strategies for radiolabeling with ¹⁸F often involve nucleophilic substitution reactions. While the existing fluorine atom on the phenyl ring is generally unreactive to nucleophilic substitution, other positions can be modified to introduce a suitable leaving group (e.g., nitro, trimethylammonium). A common approach involves the use of prosthetic groups, which are small molecules that are first radiolabeled and then attached to the target molecule. nih.gov
Table 2: Potential Radiolabeling Strategies for this compound
| Radioisotope | Labeling Method | Precursor Requirement | Application |
| ¹⁸F | Nucleophilic Aromatic Substitution | Precursor with a good leaving group (e.g., -NO₂, -NMe₃⁺) on the phenyl ring. | PET Imaging |
| ¹⁸F | Prosthetic Group Labeling | Derivatized compound with a reactive site for conjugation (e.g., amine, alkyne). | PET Imaging |
| ³H | Catalytic Tritiation | Unsaturated precursor or halogenated precursor. | In vitro binding assays |
| ¹⁴C | Multi-step Synthesis | Labeled starting materials. | In vitro metabolism and distribution studies |
The development of these probes is a meticulous process that requires a balance between synthetic feasibility and the preservation of biological activity.
Utility in Target Engagement and Mechanism of Action Studies (In Vitro/Cellular)
Fluorescent and radiolabeled derivatives of this compound are invaluable tools for investigating its biological targets and mechanism of action in both cell-free (in vitro) and cellular environments. These assays provide quantitative data on binding affinity, target occupancy, and the downstream cellular consequences of target engagement.
In Vitro Target Engagement:
Target engagement assays are designed to measure the direct interaction of a compound with its biological target. youtube.com Radiolabeled ligands are traditionally used in competition binding assays to determine the affinity (Ki) of unlabeled compounds for a specific receptor or enzyme.
Radioligand Binding Assays: A radiolabeled version of this compound or a related ligand can be used to quantify the number of binding sites (Bmax) and the dissociation constant (Kd) in tissue homogenates or on purified proteins. Competition experiments with the unlabeled compound would then yield its inhibitory constant (Ki).
Fluorescence Polarization/Anisotropy: If a fluorescent probe of this compound is developed, its binding to a target protein can be monitored by changes in the polarization of emitted light. This technique is particularly useful for high-throughput screening.
Cellular Target Engagement and Mechanism of Action:
Studying target engagement within a cellular context is crucial as it provides information on cell permeability and target accessibility in a more physiologically relevant environment.
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding. The binding of this compound would be expected to stabilize its target protein, leading to a higher melting temperature.
Fluorescence Microscopy: A fluorescently labeled this compound can be used to visualize its subcellular localization and co-localization with specific organelles or proteins. This can provide insights into its site of action.
Flow Cytometry: Fluorescent probes can also be used in flow cytometry to quantify target expression on the surface of cells or to measure binding in a high-throughput manner.
By employing these advanced techniques, researchers can build a comprehensive understanding of how this compound interacts with its biological targets and the subsequent cellular signaling pathways it modulates. While many phenylpiperidine derivatives are known to interact with opioid receptors, specific in vitro and cellular studies on this compound would be necessary to confirm its precise targets and mechanism of action. nih.govwikipedia.org
Table 3: Application of Probes in Target Engagement and MOA Studies
| Assay Type | Probe Required | Information Obtained | Setting |
| Radioligand Binding | Radiolabeled | Binding affinity (Ki), Receptor density (Bmax) | In Vitro |
| Fluorescence Polarization | Fluorescent | Binding affinity (Kd) | In Vitro |
| Cellular Thermal Shift Assay | Unlabeled | Target engagement, Thermal stability | Cellular |
| Confocal Microscopy | Fluorescent | Subcellular localization, Co-localization | Cellular |
| Flow Cytometry | Fluorescent | Target expression, Cellular binding | Cellular |
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies piperidine ring protons (δ 1.4–2.8 ppm) and fluorophenyl aromatic protons (δ 6.7–7.2 ppm).
- ¹⁹F NMR confirms meta-fluorine substitution (singlet at δ -110 to -115 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 261.38 for C₁₇H₂₄FN⁺) .
Advanced Consideration
X-ray crystallography resolves stereochemical ambiguities. For example, the cyclohexyl-piperidine moiety adopts a chair conformation, with the fluorophenyl group in an equatorial position to minimize steric strain. Crystallographic data (CCDC deposition) provides bond-length validation (C-F: 1.34 Å) .
What are the key challenges in detecting this compound in complex biological matrices?
Q. Advanced Research Focus
- Low Abundance : Concentrations in plasma often <1 ng/mL require LC-MS/MS with electrospray ionization (ESI+) and optimized transitions (e.g., m/z 261 → 98 for fragmentation).
- Matrix Effects : Solid-phase extraction (SPE) using mixed-mode cartridges (C18/SCX) improves recovery (>85%).
- Isotopic Dilution : Deuterated internal standards (e.g., d₅-3F-PCP) correct for ion suppression in blood or urine .
What pharmacological mechanisms are hypothesized for 3-fluorophenyl-substituted piperidines?
Advanced Research Focus
Structural analogs (e.g., 3F-PCP) exhibit NMDA receptor antagonism. Key findings:
- Receptor Binding : Radioligand assays ([³H]MK-801) show IC₅₀ values of 2–5 μM, indicating moderate affinity.
- Lipophilicity : Fluorine increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing BBB permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s) .
Data Contradiction Analysis
Discrepancies in IC₅₀ values across studies are resolved by standardizing assay conditions (e.g., pH 7.4 buffer, HEK293 cells expressing GluN1/GluN2A subunits) .
How do researchers address synthetic impurities in fluorophenylpiperidine derivatives?
Q. Advanced Research Focus
- Byproduct Identification : GC-MS detects alkylation byproducts (e.g., bis-fluorophenyl adducts) formed during coupling reactions.
- Process Optimization : Kinetic studies reveal that maintaining reaction temperatures <70°C reduces dimerization.
- Purification : Preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) isolates high-purity batches (>99%) .
What regulatory considerations govern the use of this compound in international research?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
